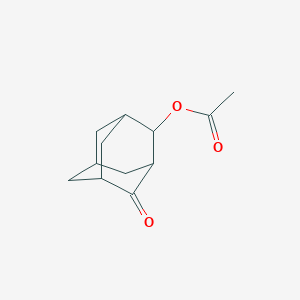

4-Acetoxyadamantanone

Description

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

(4-oxo-2-adamantyl) acetate |

InChI |

InChI=1S/C12H16O3/c1-6(13)15-12-9-3-7-2-8(5-9)11(14)10(12)4-7/h7-10,12H,2-5H2,1H3 |

InChI Key |

MHAYEJJGTSADAL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1C2CC3CC(C2)C(=O)C1C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 4-Acetoxyadamantanone with related adamantane derivatives:

Notes:

- logP: The acetoxy group in this compound increases lipophilicity compared to hydroxyl or carboxylic acid substituents .

- Solubility : Polar groups (e.g., -OH, -COOH) enhance aqueous solubility, while acetoxy reduces it .

Anticholinesterase Potential

Adamantane derivatives are investigated for their anticholinesterase activity, which is critical in treating neurodegenerative diseases. The acetoxy group may modulate enzyme binding affinity compared to amino or hydroxyl groups.

Antimicrobial and Antiviral Activity

Adamantane derivatives are known for antiviral properties (e.g., rimantadine). 2-Adamantanone and its hydroxylated analogs exhibit moderate antimicrobial activity, though this compound’s efficacy remains unexplored .

Q & A

Basic: What are the established synthetic routes for 4-Acetoxyadamantanone, and how can researchers optimize reaction yields?

Methodological Answer:

this compound is typically synthesized via acetylation of 5-hydroxy-2-adamantanone using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., sulfuric acid or pyridine). To optimize yields, researchers should:

- Conduct trial experiments to determine optimal stoichiometric ratios (e.g., 1.2 equivalents of acetic anhydride to substrate).

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

- Purify crude products via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient).

- Compare melting points and spectral data (e.g., H NMR, IR) with literature values to confirm purity .

Advanced: How can researchers resolve contradictions in spectral data (e.g., 13^{13}13C NMR shifts) for this compound derivatives?

Methodological Answer:

Discrepancies in spectral data may arise from conformational isomerism, solvent effects, or impurities. To address this:

- Perform computational modeling (DFT calculations) to predict NMR chemical shifts and compare with experimental results.

- Replicate synthesis under anhydrous conditions to rule out solvent interference.

- Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas.

- Cross-validate data with crystallographic studies (X-ray diffraction) if single crystals are obtainable .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm acetoxy group integration and adamantane backbone signals.

- Infrared Spectroscopy (IR): Validate acetyl C=O stretches (~1740 cm) and hydroxyl absence.

- Melting Point Analysis: Compare observed values with literature to assess purity.

- Chromatography: HPLC or GC-MS to detect residual solvents or byproducts .

Advanced: How do steric and electronic effects influence the reactivity of this compound in substitution reactions?

Methodological Answer:

The adamantane framework imposes significant steric hindrance, affecting nucleophilic substitution. Researchers should:

- Design kinetic studies to compare reaction rates with less hindered analogs (e.g., cyclohexane derivatives).

- Use computational tools (e.g., molecular electrostatic potential maps) to analyze electronic environments.

- Explore alternative catalysts (e.g., phase-transfer catalysts) to mitigate steric limitations .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods for synthesis and purification steps.

- First Aid: In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention.

- Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced: How can researchers investigate the thermal stability of this compound under varying conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure decomposition temperatures under nitrogen/air atmospheres.

- Differential Scanning Calorimetry (DSC): Identify phase transitions or exothermic events.

- Isothermal Studies: Heat samples at fixed temperatures (e.g., 100°C) and monitor degradation via HPLC .

Basic: How can researchers confirm the novelty of a newly synthesized this compound derivative?

Methodological Answer:

- Database Searches: Use SciFinder or Reaxys to cross-reference CAS numbers, spectral data, and synthetic routes.

- Patent Literature: Review chemical patents for prior claims.

- Crystallographic Data: Deposit novel structures in the Cambridge Structural Database (CSD) .

Advanced: What methodologies are suitable for studying the biological activity of this compound in vitro?

Methodological Answer:

- Cell-Based Assays: Use HEK293 or HeLa cells to evaluate cytotoxicity (MTT assay) or receptor-binding activity.

- Enzyme Inhibition Studies: Perform kinetic analyses (e.g., IC determination) with purified enzymes.

- Metabolic Stability: Assess hepatic clearance using microsomal incubation models .

Basic: How should researchers design a controlled experiment to compare the solubility of this compound in different solvents?

Methodological Answer:

- Solubility Screening: Test polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) at 25°C.

- Gravimetric Analysis: Saturate solvents, filter undissolved material, and evaporate to measure solute mass.

- Statistical Analysis: Report means ± standard deviation from triplicate trials .

Advanced: What computational approaches can predict the pharmacokinetic properties of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model membrane permeability (e.g., blood-brain barrier penetration).

- ADMET Prediction Tools: Use software like SwissADME to estimate absorption, distribution, and toxicity.

- Docking Studies: Analyze ligand-protein interactions with AutoDock Vina or Schrödinger Suite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.